3-Epideoxycholic acid

説明

Contextualizing 5β-Cholanic acid-3β,12α-diol within Steroidal Bile Acid Chemistry

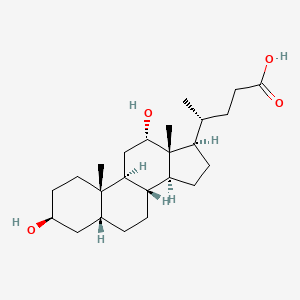

5β-Cholanic acid-3β,12α-diol is a secondary bile acid, meaning it is formed in the intestines through the metabolic action of gut microbiota on primary bile acids synthesized in the liver. caymanchem.com Its foundational structure is the C24 steroid, cholanic acid, which features a four-ring system known as a cyclopentane-perhydrophenanthrene nucleus and a five-carbon side chain terminating in a carboxylic acid. dcfinechemicals.com

The specific nomenclature of this compound reveals its precise three-dimensional structure:

3β,12α-diol: This specifies the orientation of the two hydroxyl (-OH) groups attached to the steroid nucleus. The hydroxyl group at carbon 3 has a β-orientation (projecting above the plane of the ring), while the group at carbon 12 has an α-orientation (projecting below the plane). nih.govebi.ac.uk

The compound is also known by several synonyms, including 3-Epideoxycholic acid (EDCA), 3β-Deoxycholic acid, and (3β,5β,12α)-3,12-dihydroxy-cholan-24-oic acid. caymanchem.comnih.gov

Table 1: Physicochemical Properties of 5β-Cholanic acid-3β,12α-diol

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂₄H₄₀O₄ | caymanchem.comnih.gov |

| Molecular Weight | 392.6 g/mol | caymanchem.comnih.gov |

| Appearance | White solid | esschemco.com |

| Solubility | Soluble in Methanol (B129727) | glpbio.com |

| CAS Number | 570-63-8 | caymanchem.comnih.gov |

Historical Perspectives on the Study of 5β-Cholanic acid-3β,12α-diol

The history of 5β-Cholanic acid-3β,12α-diol is intrinsically linked to the broader history of bile acid research, which began in earnest in the 19th century. nih.gov The initial focus was on isolating and identifying the most abundant bile acids, such as cholic acid (discovered in 1848) and deoxycholic acid. nih.govnih.gov The existence of various isomers and epimers became apparent as analytical techniques advanced, particularly with the development of chromatography and mass spectrometry in the mid-20th century. nih.govacs.org

The study of so-called "iso" bile acids, which possess a 3β-hydroxyl group, gained traction as scientists sought to understand the full spectrum of bile acid metabolism by the gut microbiome. nih.gov It was discovered that intestinal bacteria could perform epimerization, converting the liver-synthesized 3α-hydroxyl configuration into the 3β-form. nih.gov This microbial transformation highlighted that the bile acid pool was far more complex than initially thought.

More recent research has focused on the specific biological roles of these less common isomers. Studies have shown that 5β-Cholanic acid-3β,12α-diol (as this compound) is a microbial metabolite of deoxycholic acid. medchemexpress.com It exhibits reduced detergent activity and is less potent in inhibiting the growth of certain gut bacteria compared to its 3α-epimer. caymanchem.com Furthermore, contemporary research has identified its role in immunology, where it can target the farnesoid X receptor (FXR) in dendritic cells, thereby promoting the generation of anti-inflammatory regulatory T cells. medchemexpress.com These findings underscore a shift from simple chemical characterization to a deeper investigation of the specific physiological functions of distinct bile acid isomers.

Table 2: Key Research Findings on 5β-Cholanic acid-3β,12α-diol

| Research Area | Finding | Reference |

|---|---|---|

| Metabolism | Formed via epimerization of deoxycholic acid by gut microbiota. | caymanchem.com |

| Immunology | Targets the farnesoid X receptor (FXR) in dendritic cells, promoting the generation of regulatory T cells and exhibiting anti-inflammatory activity. | medchemexpress.com |

| Microbiology | Promotes the growth of Bacteroides species. | medchemexpress.com |

| Cell Biology | Increases the growth of Caco-2 colon cancer cells, but to a lesser extent than deoxycholic acid. | caymanchem.com |

| Biochemical Application | Has been used as a steroidal host compound for the enantioselective purification of certain alcohols. | glpbio.com |

| Clinical Observation | Fecal levels are observed to be decreased in patients with pediatric non-alcoholic fatty liver disease (NAFLD). | glpbio.com |

Structure

3D Structure

特性

IUPAC Name |

(4R)-4-[(3S,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17+,18-,19+,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGVEGMKQFWNSR-OFYXWCICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297449 | |

| Record name | 3β,12α-Dihydroxy-5β-cholanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3b,12a-Dihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

570-63-8 | |

| Record name | 3β,12α-Dihydroxy-5β-cholanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3beta-Deoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3β,12α-Dihydroxy-5β-cholanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.BETA.-DEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRK5CBU04Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3b,12a-Dihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Nomenclature and Stereochemical Aspects of 5beta Cholanic Acid 3beta,12alpha Diol

Systematic Nomenclature and Common Academic Synonyms

The naming of this compound follows strict international standards, though it is also known by several synonyms in academic and commercial contexts.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is (4R)-4-[(1S,2S,5S,7R,10R,11S,14R,15R,16S)-5,16-dihydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-14-yl]pentanoic acid. iarc.frnih.gov A more traditional IUPAC name, which is often used for its clarity in relation to the core bile acid structure, is (3β,5β,12α)-3,12-dihydroxy-cholan-24-oic acid. nih.govcaymanchem.com This name specifies the stereochemistry at key carbon atoms: the β-orientation of the hydroxyl group at C-3, the β-orientation of the hydrogen at C-5 (indicating a cis-fused A/B ring system), and the α-orientation of the hydroxyl group at C-12. icepharma.comebi.ac.uk The parent structure is cholanic acid, a C24 steroid with a carboxylic acid side chain. researchgate.net

Interactive Data Table: IUPAC Nomenclature Details

| Feature | Description | Source(s) |

| Systematic IUPAC Name | (4R)-4-[(1S,2S,5S,7R,10R,11S,14R,15R,16S)-5,16-dihydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-14-yl]pentanoic acid | iarc.frnih.gov |

| Traditional IUPAC Name | (3β,5β,12α)-3,12-dihydroxy-cholan-24-oic acid | nih.govcaymanchem.com |

| Parent Compound | 5β-Cholanic acid | nih.govresearchgate.net |

| Key Stereodescriptors | 3β-hydroxy, 12α-hydroxy, 5β-cholanic acid | ebi.ac.uk |

In scientific literature, 5β-Cholanic acid-3β,12α-diol is frequently referred to by several synonyms. The most common and descriptive is 3-Epideoxycholic acid (or 3-epiDCA). nih.govcaymanchem.comglpbio.com This name highlights its relationship to deoxycholic acid, specifying that it is an epimer at the 3rd carbon position. ebi.ac.uk this compound is recognized as a secondary bile acid, formed from the epimerization of deoxycholic acid by the action of gut microbiota. caymanchem.com Research using this synonym often focuses on its biological activities, such as its reduced detergent activity compared to deoxycholic acid and its role in modulating the growth of gut bacteria and the generation of regulatory T cells. caymanchem.commedchemexpress.com

Other synonyms include 3β-Deoxycholic acid, 3β-DCA, and EDCA. caymanchem.com The term Isodeoxycholic acid has also been used; however, this name can be ambiguous as it has been applied to other bile acid isomers as well, such as the 3β-epimer of ursodeoxycholic acid or 7α,12α-Dihydroxycholanoic acid. iarc.frmedchemexpress.comcaymanchem.com Therefore, "this compound" is the more precise and widely understood synonym in a research context.

Interactive Data Table: Common Synonyms and Context

| Synonym | Common Usage/Context | Source(s) |

| This compound | Most common academic synonym; highlights it is the C-3 epimer of deoxycholic acid. Used in metabolic and immunological research. | nih.govcaymanchem.comglpbio.commedchemexpress.com |

| Isodeoxycholic acid | Used, but can be ambiguous as it may refer to other bile acid isomers. | iarc.frmedchemexpress.com |

| 3β-Deoxycholic acid | Emphasizes the stereochemistry at the C-3 position. | caymanchem.comisotope.com |

| 3β-DCA | Abbreviation for 3β-Deoxycholic acid. | caymanchem.com |

| EDCA | Abbreviation for this compound. | caymanchem.comglpbio.com |

Stereoisomeric Relationships and Epimerization in Cholanic Acids

The stereochemistry of hydroxyl groups on the steroid nucleus is a defining feature of bile acids, dictating their physical properties and biological functions. nih.govdcfinechemicals.com

5β-Cholanic acid-3β,12α-diol is the 3β-hydroxy epimer of deoxycholic acid. ebi.ac.uk Deoxycholic acid, a major secondary bile acid in humans, has the chemical structure 3α,12α-dihydroxy-5β-cholan-24-oic acid. steraloids.comwikipedia.org The sole structural difference between these two molecules is the orientation of the hydroxyl group at the C-3 position on the A-ring of the steroid nucleus. In deoxycholic acid, this group is in the α-position (projecting below the plane of the ring), while in this compound, it is in the β-position (projecting above the plane). nih.gov

This seemingly minor change from an α- to a β-orientation results in significant physicochemical differences. The epimerization leads to a more hydrophilic and less cytotoxic molecule compared to deoxycholic acid. nih.gov Research on isolated rat hepatocytes has shown that while deoxycholic acid induces significant lipid peroxidation by impairing mitochondrial function, its 3β-epimer does not have the same toxic effect. nih.gov This epimerization is a known biotransformation carried out by intestinal bacteria, which can reversibly oxidize the 3α-hydroxyl group to a 3-oxo intermediate (3-Oxo deoxycholic acid), followed by stereospecific reduction to the 3β-hydroxyl group. nih.govavantiresearch.commedchemexpress.com

Interactive Data Table: Stereoisomer Comparison

| Feature | 5β-Cholanic acid-3β,12α-diol (this compound) | 5β-Cholanic acid-3α,12α-diol (Deoxycholic acid) | Source(s) |

| C-3 Hydroxyl Group | β-orientation | α-orientation | nih.govsteraloids.com |

| C-12 Hydroxyl Group | α-orientation | α-orientation | nih.govsteraloids.com |

| A/B Ring Fusion | 5β (cis) | 5β (cis) | icepharma.comebi.ac.uk |

| Nature | Secondary bile acid; microbial metabolite | Major secondary bile acid | caymanchem.comwikipedia.org |

| Cytotoxicity | Less cytotoxic, more hydrophilic | More cytotoxic, more hydrophobic | nih.gov |

The number, position, and stereochemistry of hydroxyl groups are critical determinants of a bile acid's function. researchgate.netnih.gov These groups, along with the carboxylate side chain, define the molecule's amphipathic character, which is essential for emulsifying dietary lipids for digestion and absorption. nih.govnih.gov The α-face (lower side) of most common bile acids is hydrophilic due to the presence of α-oriented hydroxyl groups, while the β-face (upper side) is hydrophobic. nih.gov

The 12α-hydroxyl group on the C-ring also plays a crucial role. Its presence is a defining feature of cholic acid-derived bile acids, including deoxycholic acid and its epimer. wikipedia.org The specific arrangement of hydroxyl groups at both C-3 and C-12 creates a unique molecular surface that interacts with various proteins, including nuclear receptors like the farnesoid X receptor (FXR), thereby regulating gene expression involved in lipid and glucose metabolism. medchemexpress.comcaymanchem.com Studies involving synthetic modifications at the C-12 position have underscored its importance in directing the self-assembly and functional properties of bile acid derivatives, highlighting that both the position and orientation of substituents are key to their biological and material science applications. nih.gov

Biosynthesis and Biotransformation Pathways of 5beta Cholanic Acid 3beta,12alpha Diol

Endogenous Biosynthesis Pathways

The initial synthesis of the precursor to 5β-cholanic acid-3β,12α-diol occurs in the liver through the classical pathway of bile acid synthesis. This process converts cholesterol into primary bile acids.

Origin from Cholesterol and Precursor Sterols in Mammalian Systems

The journey of bile acid synthesis begins with cholesterol. frontiersin.orgyoutube.comimrpress.comresearchgate.net In mammalian systems, particularly in the liver, cholesterol serves as the primary substrate for the synthesis of bile acids. frontiersin.orgyoutube.comimrpress.comresearchgate.net This metabolic route is a major pathway for cholesterol catabolism. frontiersin.org The conversion of the hydrophobic cholesterol molecule into amphipathic bile acids is a multi-step enzymatic process. frontiersin.org

The initial and rate-limiting step in the classical pathway is the hydroxylation of cholesterol at the 7α-position, a reaction catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1). youtube.comimrpress.com This step commits cholesterol to the bile acid synthesis pathway. Following this, a series of modifications occur to the steroid nucleus and the side chain, ultimately leading to the formation of the two primary bile acids in humans: cholic acid and chenodeoxycholic acid. frontiersin.orgresearchgate.net The precursor to 5β-cholanic acid-3β,12α-diol is deoxycholic acid, which is a secondary bile acid derived from the primary bile acid, cholic acid.

Enzymatic Steps and Key Hydroxylases Involved in Primary Bile Acid Synthesis

The synthesis of primary bile acids from cholesterol involves a cascade of approximately 17 enzymes located in various cellular compartments, including the endoplasmic reticulum, mitochondria, and peroxisomes. frontiersin.orgyoutube.com Key enzymes in this pathway include:

| Enzyme | Function |

| Cholesterol 7α-hydroxylase (CYP7A1) | Catalyzes the rate-limiting step, the 7α-hydroxylation of cholesterol. youtube.comimrpress.com |

| Sterol 12α-hydroxylase (CYP8B1) | Responsible for the 12α-hydroxylation, which directs the synthesis towards cholic acid. imrpress.comnih.gov |

| 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase | Involved in the modification of the steroid nucleus. nih.gov |

| Sterol 27-hydroxylase (CYP27A1) | Initiates the alternative "acidic" pathway of bile acid synthesis and is also involved in the classical pathway for side-chain oxidation. imrpress.comnih.gov |

The formation of cholic acid, the precursor to deoxycholic acid, requires the action of both CYP7A1 and CYP8B1. imrpress.comnih.gov Once synthesized, primary bile acids are conjugated in the liver with either glycine or taurine, which increases their water solubility before they are secreted into the bile. frontiersin.orgyoutube.com

Microbial Biotransformations in Biological Systems

Upon entering the intestine, conjugated primary bile acids are subjected to extensive metabolism by the resident gut microbiota. These microbial transformations are crucial for the formation of 5β-cholanic acid-3β,12α-diol.

Role of Intestinal Microbiota in Bile Acid Modification

The intestinal microbiota plays a pivotal role in chemically modifying primary bile acids into a diverse array of secondary bile acids. nih.govresearchgate.netosti.govepfl.ch These modifications significantly alter the biological activities of the bile acids. The key transformations carried out by gut bacteria include deconjugation, dehydroxylation, oxidation, and epimerization. nih.govresearchgate.net

Deconjugation and Other Microbial Alterations of Bile Acid Precursors

The first step in the microbial metabolism of primary bile acids is deconjugation, which is the removal of the glycine or taurine moiety. nih.govresearchgate.net This reaction is catalyzed by bile salt hydrolases (BSH), enzymes that are widespread among intestinal bacteria, including species from the genera Bacteroides, Lactobacillus, Bifidobacterium, and Clostridium. nih.gov

Once deconjugated, cholic acid becomes a substrate for 7α-dehydroxylation by a specific consortium of gut bacteria, primarily from the Clostridium genus. osti.gov This process converts cholic acid into deoxycholic acid (3α,12α-dihydroxy-5β-cholanic acid). nih.gov

Formation of Related Metabolites by Microbial Action

The formation of 5β-cholanic acid-3β,12α-diol from deoxycholic acid is a result of epimerization of the hydroxyl group at the C-3 position from the α-orientation to the β-orientation. This biotransformation is carried out by specific intestinal bacteria possessing hydroxysteroid dehydrogenases (HSDHs). The process involves an oxidation step followed by a reduction:

Oxidation: 3α-hydroxysteroid dehydrogenase (3α-HSDH) enzymes present in various gut bacteria oxidize the 3α-hydroxyl group of deoxycholic acid to a 3-oxo group, forming 12α-hydroxy-3-oxo-5β-cholanic acid.

Reduction: Subsequently, a 3β-hydroxysteroid dehydrogenase (3β-HSDH) reduces the 3-oxo group to a 3β-hydroxyl group, resulting in the formation of 5β-cholanic acid-3β,12α-diol. nih.gov

This epimerization leads to the formation of the 3β-hydroxy epimer of deoxycholic acid. The presence of 5β-cholanic acid-3β,12α-diol in feces further supports its microbial origin. nih.gov

| Precursor Compound | Microbial Transformation | Key Enzyme(s) | Resulting Compound |

| Cholic Acid (conjugated) | Deconjugation | Bile Salt Hydrolase (BSH) | Cholic Acid (unconjugated) |

| Cholic Acid (unconjugated) | 7α-dehydroxylation | 7α-dehydroxylase | Deoxycholic Acid |

| Deoxycholic Acid | Epimerization (Oxidation-Reduction) | 3α-HSDH and 3β-HSDH | 5β-Cholanic acid-3β,12α-diol |

Metabolic Fate and Interconversion with Other Bile Acids in Animal Models

The metabolic fate of 5beta-Cholanic acid-3beta,12alpha-diol, also known as 3-epideoxycholic acid, is principally characterized by its interconversion with deoxycholic acid, a process mediated by both host enzymes and the gut microbiota. This biotransformation is a key aspect of the host-gut microbial co-metabolism of bile acids. As a secondary bile acid, 5beta-Cholanic acid-3beta,12alpha-diol is formed through the epimerization of deoxycholic acid by intestinal bacteria.

Research in animal models has elucidated the significant role of the gut microbiome in this metabolic pathway. In a study involving mice with chronic liver injury, the administration of deoxycholic acid led to an alteration in the composition of secondary bile acids, including a discernible increase in this compound. This change was linked to a deoxycholic acid-induced promotion of the gut bacterium Akkermansia muciniphila, highlighting the influence of specific microbial species on the formation of 5beta-Cholanic acid-3beta,12alpha-diol.

The conversion of the 3β-hydroxyl group of 5beta-Cholanic acid-3beta,12alpha-diol to the 3α-configuration of deoxycholic acid is a critical metabolic step. This epimerization is believed to proceed through a 3-oxo intermediate. In the rat liver, cytosolic enzymes identified as 3α-hydroxysteroid dehydrogenases play a key role. These enzymes preferentially and stereospecifically catalyze the reduction of 3-oxo-bile acids to their 3α-hydroxy counterparts, providing a mechanism for the conversion of 5beta-Cholanic acid-3beta,12alpha-diol back into deoxycholic acid.

While the pathways of interconversion are understood, comprehensive quantitative data regarding the metabolic rates and the complete profile of metabolites for 5beta-Cholanic acid-3beta,12alpha-diol across different animal models are not extensively detailed in the existing scientific literature.

Table 1: Metabolic Interconversion and Influencing Factors of 5beta-Cholanic acid-3beta,12alpha-diol in Animal Models

| Animal Model | Metabolic Process | Influencing Factor | Key Research Finding |

| Mouse | Formation from deoxycholic acid | Gut Microbiota | The presence and activity of gut bacteria, particularly Akkermansia muciniphila, facilitate the epimerization of deoxycholic acid to 5beta-Cholanic acid-3beta,12alpha-diol. |

| Rat | Epimerization to deoxycholic acid | Hepatic Enzymes | Cytosolic 3α-hydroxysteroid dehydrogenases in the liver catalyze the conversion of a 3-oxo intermediate to the 3α-hydroxy configuration, enabling the transformation of 5beta-Cholanic acid-3beta,12alpha-diol into deoxycholic acid. |

Chemical Synthesis and Derivatization of 5beta Cholanic Acid 3beta,12alpha Diol

Total Synthesis Approaches to 5β-Cholanic acid-3β,12α-diol

The total synthesis of the cholanic acid scaffold, the fundamental structure of 5β-Cholanic acid-3β,12α-diol, is a complex undertaking due to the presence of multiple stereocenters. While specific total synthesis routes for 5β-Cholanic acid-3β,12alpha-diol are not extensively documented in publicly available literature, general strategies for the construction of the 5β-steroid nucleus provide a foundational understanding. These approaches often involve the assembly of the tetracyclic ring system through a series of annulation reactions, where rings are sequentially fused onto a precursor molecule.

Key challenges in the total synthesis of such steroids include controlling the stereochemistry at the various ring junctions, particularly the A/B cis-fusion characteristic of the 5β-series, and the introduction of functional groups at specific positions. The synthesis of the pentanoic acid side chain at C-17 also requires careful planning and execution. Given the complexity and the number of steps involved, total synthesis is generally less common for accessing this particular bile acid compared to semi-synthetic methods, especially when naturally occurring precursors are readily available.

Semi-Synthesis from Precursor Steroids and Bile Acids

Semi-synthesis from readily available natural steroids, such as cholic acid and deoxycholic acid, represents a more practical and widely employed approach for obtaining 5β-Cholanic acid-3β,12α-diol. These methods leverage the pre-existing and correctly configured steroid nucleus of the starting material, focusing on specific modifications of the existing functional groups.

Modifications of the Steroid Nucleus

The core of the semi-synthesis of 5β-Cholanic acid-3β,12α-diol from its 3α-epimer, deoxycholic acid, lies in the inversion of the stereochemistry at the C-3 position. This transformation is typically achieved through an oxidation-reduction sequence. nih.govnih.gov The 3α-hydroxyl group of deoxycholic acid is first oxidized to a 3-keto group, yielding 3-oxo-12α-hydroxy-5β-cholanic acid. google.com This oxidation can be accomplished using various oxidizing agents. nih.gov

The subsequent and crucial step is the stereoselective reduction of the 3-keto group to a 3β-hydroxyl group. The choice of reducing agent is critical to favor the formation of the desired axial (β) alcohol over the equatorial (α) alcohol. Bulky hydride reagents are often employed to approach the ketone from the less hindered equatorial face, thus delivering the hydride to the axial position. Studies have shown that the reduction of 3-keto-5β-steroids can yield both 3α- and 3β-hydroxy epimers, with the ratio being highly dependent on the reducing agent and reaction conditions. nih.gov For instance, certain metal hydride reagents have demonstrated high stereoselectivity in the reduction of steroidal ketones. nih.gov

An alternative approach to achieve the 3β-hydroxy configuration involves the Mitsunobu reaction. This reaction allows for the direct inversion of the stereochemistry of an alcohol. For example, a 3α-hydroxy steroid can be converted to its 3β-epimer by reacting it with triphenylphosphine, a di-ester of azodicarboxylic acid (like diethyl azodicarboxylate - DEAD), and a suitable nucleophile. nih.gov

| Starting Material | Key Transformation | Intermediate | Target Product | Reference |

| Deoxycholic acid (3α,12α-dihydroxy-5β-cholanic acid) | Oxidation of 3α-OH, followed by stereoselective reduction of 3-keto group | 3-oxo-12α-hydroxy-5β-cholanic acid | 5β-Cholanic acid-3β,12α-diol | nih.gov |

| Cholic acid (3α,7α,12α-trihydroxy-5β-cholanic acid) | Selective deoxygenation at C-7, followed by epimerization at C-3 | Deoxycholic acid or a 3-keto derivative | 5β-Cholanic acid-3β,12α-diol | researchgate.net |

Side Chain Elaboration and Functionalization

The pentanoic acid side chain of 5β-Cholanic acid-3β,12α-diol is typically already present in the common bile acid precursors, such as deoxycholic acid and cholic acid. wikipedia.org Therefore, extensive side-chain elaboration is often not required when starting from these materials. However, in some instances, modifications to the side chain may be desired to create derivatives.

These modifications can include esterification of the carboxylic acid, chain extension, or the introduction of other functional groups. For example, the Arndt-Eistert synthesis can be employed to extend the side chain by one carbon atom. nih.gov This involves converting the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement and hydrolysis yield the chain-extended carboxylic acid. Alternatively, the side chain can be shortened through oxidative degradation.

Furthermore, the carboxylic acid group can be converted to other functional groups, such as amides, by reaction with amines in the presence of a coupling agent. These modifications can alter the physicochemical properties of the bile acid. nih.gov

| Precursor | Reaction Type | Product | Purpose | Reference |

| Deoxycholic acid | Esterification with methanol (B129727) | Methyl deoxycholate | Protection of carboxylic acid | mdpi.com |

| Chenodeoxycholic acid | Arndt-Eistert synthesis | 25-Homochenodeoxycholic acid | Side chain extension | nih.gov |

| Deoxycholic acid | Amidation with amino acids | Amino acid conjugates | Modification of physicochemical properties | nih.gov |

Regioselective and Stereoselective Functionalization Strategies

The synthesis and derivatization of 5β-Cholanic acid-3β,12α-diol heavily rely on regioselective and stereoselective reactions to modify specific hydroxyl groups without affecting others. The different reactivities of the hydroxyl groups at C-3 and C-12, as well as the stereochemical control of reactions at these centers, are paramount.

Oxidation and Reduction Reactions in Cholanic Acid Synthesis

Regioselective oxidation is a key strategy for differentiating between the hydroxyl groups on the steroid nucleus. The relative reactivity of the hydroxyl groups often dictates the outcome of the oxidation. For instance, in cholic acid, which possesses 3α, 7α, and 12α hydroxyl groups, selective oxidation of the 7α-hydroxyl group can be achieved under specific conditions. google.com Similarly, in deoxycholic acid, the 3α-hydroxyl group can be selectively oxidized to the corresponding ketone, leaving the 12α-hydroxyl group intact. This selectivity is often achieved by choosing appropriate oxidizing agents and controlling reaction conditions such as temperature and reaction time. nih.gov Common oxidizing agents include chromium-based reagents and o-iodoxybenzoic acid (IBX). google.comnih.gov

Conversely, the stereoselective reduction of keto groups is equally important. As mentioned previously, the reduction of a 3-keto group to a 3β-hydroxyl group is a critical step in the semi-synthesis of 5β-Cholanic acid-3β,12α-diol. The stereochemical outcome of these reductions is influenced by the steric hindrance around the carbonyl group and the nature of the reducing agent. googleapis.com For example, the reduction of 3-keto-5β-cholanoic acid with human liver cytosol has been shown to produce either lithocholic acid (3α-hydroxy) or isolithocholic acid (3β-hydroxy) depending on the pH and the coenzyme (NADPH or NADH) used. nih.gov This highlights the potential for both chemical and enzymatic methods to achieve high stereoselectivity.

| Reaction Type | Steroid Position | Reagent/Method | Outcome | Reference |

| Regioselective Oxidation | C-7 of Cholic Acid | o-Iodoxybenzoic acid | Selective oxidation of 7α-OH | google.com |

| Stereoselective Reduction | C-3 of a 3-keto-5β-steroid | Bulky metal hydrides | Favors formation of 3β-OH | nih.gov |

| Enzymatic Reduction | C-3 of 3-keto-5β-cholanoic acid | Human liver cytosol with NADPH (pH < 6.0) | Formation of 3β-hydroxy (isolithocholic acid) | nih.gov |

Hydroxylation and Epimerization at Specific Positions

The introduction of new hydroxyl groups at specific positions on the steroid nucleus can be achieved through various hydroxylation reactions. While not directly applicable to the synthesis of 5β-Cholanic acid-3β,12α-diol from deoxycholic acid (as the hydroxyl groups are already present), these methods are crucial for the synthesis of other bile acid derivatives. For instance, microbial hydroxylation has been used to introduce a 7α-hydroxyl group into dehydroepiandrosterone. nih.gov

Epimerization, the inversion of stereochemistry at a chiral center, is a fundamental transformation in the synthesis of 5β-Cholanic acid-3β,12α-diol from its more abundant 3α-epimer. The mechanism of epimerization of hydroxyl groups in bile acids often proceeds through an oxidation-reduction sequence involving a keto intermediate. nih.govnih.gov This process can be mediated by both chemical reagents and enzymes. For example, the epimerization of the 3-hydroxyl group of chenodeoxycholic acid by Clostridium perfringens has been shown to occur via a 3-oxo intermediate. nih.gov Chemical methods for epimerization, such as the Mitsunobu reaction, provide a direct route for inverting the stereochemistry of a hydroxyl group. nih.gov

Synthesis of Analytical and Research Derivatives

The synthesis of derivatives of 5β-cholanic acid-3β,12α-diol is a critical step in preparing the molecule for various analytical and research applications. These modifications are designed to alter the physicochemical properties of the bile acid, making it amenable to specific analytical techniques or to trace its metabolic fate.

Esterification for Chromatographic Analysis

Gas chromatography (GC) is a powerful technique for the separation and quantification of bile acids. However, due to their low volatility and the presence of polar carboxyl and hydroxyl groups, direct analysis of bile acids by GC is not feasible. Therefore, a derivatization step, primarily esterification of the carboxylic acid group and often accompanied by etherification of the hydroxyl groups, is necessary. The most common esterification method for bile acids like 5β-cholanic acid-3β,12α-diol is methylation to form the corresponding methyl ester.

One established method for the methylation of bile acids involves the use of methanolic hydrogen chloride (HCl). aocs.orgcolostate.edu In a typical procedure, the bile acid sample is dissolved in a solution of anhydrous HCl in methanol (commonly 5% w/v) and heated. aocs.org The reaction can be carried out by refluxing the mixture for approximately two hours or by heating at a lower temperature (e.g., 50°C) overnight. aocs.org For the esterification of free fatty acids, a shorter reaction time of 30 minutes at 50°C may be sufficient. aocs.org The mechanism involves the protonation of the carboxylic acid by the strong acid catalyst, followed by nucleophilic attack by methanol to form the methyl ester. The large excess of methanol drives the reaction to completion. aocs.org

Another approach involves the use of diazomethane, although this reagent is toxic and explosive, requiring careful handling. Other reagents such as methanolic sulfuric acid and boron trifluoride-methanol complex are also effective for the esterification of bile acids. dss.go.th The choice of reagent can sometimes influence the outcome, especially with complex mixtures or the presence of other functional groups. dss.go.th

Following esterification of the carboxyl group, the hydroxyl groups are often converted to their trimethylsilyl (B98337) (TMS) ethers to further increase volatility for GC-MS analysis.

Table 1: Common Reagents for Esterification of 5β-Cholanic acid-3β,12α-diol for GC Analysis

| Reagent | Typical Conditions | Notes |

| 5% Anhydrous HCl in Methanol | Reflux for 2 hours or heat at 50°C overnight. aocs.org | A widely used and effective method. aocs.org |

| Methanolic Sulfuric Acid | Similar conditions to methanolic HCl. | An alternative strong acid catalyst. dss.go.th |

| Boron Trifluoride-Methanol | Heating is required. | Can cause isomerization of some compounds. dss.go.th |

| Diazomethane | Reaction at room temperature. | Highly effective but toxic and explosive. |

Labeled Analogues for Mechanistic Studies (e.g., Deuterated 5β-Cholanic acid-3β,12α-diol)

Isotopically labeled analogues of 5β-cholanic acid-3β,12α-diol, particularly those containing deuterium (B1214612) (²H or D), are invaluable tools for metabolic research. nih.govnih.gov These labeled compounds serve as internal standards in quantitative mass spectrometry-based assays, allowing for precise and accurate measurement of the endogenous bile acid in biological samples. nih.govsigmaaldrich.comsigmaaldrich.com They are also used as tracers in metabolic studies to follow the biotransformation and kinetics of the bile acid in vivo. nih.govrsc.org

The synthesis of deuterated 5β-cholanic acid-3β,12α-diol can be achieved through various methods. One common strategy involves the reduction of a suitable unsaturated precursor with a deuterium source. For instance, the synthesis of deuterated bile acids has been accomplished by the catalytic reduction of a Δ¹¹-unsaturated derivative using deuterium gas. nih.gov Another approach is to grow cells, such as human hepatoma (HepG2) cells, in a medium containing deuterium oxide (D₂O). nih.gov The cells incorporate deuterium into the newly synthesized bile acids, producing labeled compounds. nih.gov

Commercially, deuterated bile acid standards are often available in mixtures dissolved in a solvent like methanol, ready for use as internal standards in LC-MS or GC-MS analysis. sigmaaldrich.comsigmaaldrich.com These standards are crucial for overcoming matrix effects and variability in ionization during mass spectrometric analysis. sigmaaldrich.com The use of stable isotope-labeled internal standards is considered the gold standard for quantitative bioanalysis. nih.gov

Table 2: Applications of Deuterated 5β-Cholanic acid-3β,12α-diol

| Application | Description |

| Internal Standard in Mass Spectrometry | Added to biological samples at a known concentration to allow for accurate quantification of the endogenous analyte by correcting for sample loss during preparation and variations in instrument response. nih.govsigmaaldrich.comsigmaaldrich.com |

| Metabolic Tracer Studies | Administered to organisms to trace the metabolic fate of the compound, including its absorption, distribution, metabolism, and excretion. nih.govrsc.org |

| Flux Analysis | Used to determine the rates of synthesis and turnover of the bile acid within a biological system. |

Advanced Analytical Methodologies for 5beta Cholanic Acid 3beta,12alpha Diol in Research

Chromatographic Separations and Detection

Chromatographic techniques are fundamental for the separation of 5beta-Cholanic acid-3beta,12alpha-diol from the complex mixture of bile acids found in biological samples. The choice between liquid and gas chromatography depends on the specific research question and the sample matrix.

High-Performance Liquid Chromatography (HPLC) Techniques for Bile Acid Profiling

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, is a cornerstone for bile acid analysis due to its high resolution and sensitivity. Reversed-phase HPLC using C18 columns is the most common approach for separating bile acid isomers. sigmaaldrich.comdoi.orgnih.gov The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase.

The elution of bile acids is typically achieved using a gradient of an aqueous solvent (often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov The separation of closely related epimers, such as 5beta-Cholanic acid-3beta,12alpha-diol and its isomers, can be challenging and requires careful optimization of the chromatographic conditions. For instance, the use of High Strength Silica (HSS) T3 columns has also been reported for the separation of a wide range of bile acids. nih.gov

A typical HPLC method for the separation of bile acid isomers, including those of deoxycholic acid (of which 5beta-Cholanic acid-3beta,12alpha-diol is an epimer), would involve a C18 column and a mobile phase consisting of acetonitrile and water with an acidic modifier. nih.gov

Table 1: Illustrative HPLC Parameters for Bile Acid Separation

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 20% to 80% B over 20 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Detection | Mass Spectrometry (MS) |

This table provides a general example; specific applications may require adjustments to these parameters for optimal resolution of 5beta-Cholanic acid-3beta,12alpha-diol.

Gas Chromatography (GC) Approaches for Steroid Analysis

Gas Chromatography (GC) is another powerful technique for the analysis of steroids, including bile acids. However, due to their low volatility, bile acids must first be derivatized to increase their thermal stability and volatility for GC analysis. A common derivatization strategy involves a two-step process: esterification of the carboxylic acid group, typically to a methyl ester, followed by silylation of the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers. nih.govrestek.com

The resulting derivatives, such as the methyl ester-trimethylsilyl ether of 5beta-Cholanic acid-3beta,12alpha-diol, are amenable to separation on a low-polarity capillary column, such as one coated with a dimethylpolysiloxane stationary phase (e.g., OV-1 or Rxi-5ms). nih.govrestek.com The separation is based on the boiling points and interactions of the derivatives with the stationary phase.

A typical GC-MS method for derivatized bile acids would employ a temperature program that starts at a lower temperature to allow for the introduction of the sample and then ramps up to a higher temperature to elute the less volatile compounds.

Table 2: Example GC Conditions for Derivatized Bile Acid Analysis

| Parameter | Condition |

| Column | Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 150 °C, ramp to 300 °C at 5 °C/min, hold for 5 min |

| Detection | Mass Spectrometry (MS) |

This table illustrates a general set of conditions; the exact parameters would be optimized for the specific mixture of bile acid derivatives being analyzed.

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of 5beta-Cholanic acid-3beta,12alpha-diol, providing not only sensitive detection but also crucial structural information for its unambiguous identification.

Electrospray Ionization (ESI) and Time-of-Flight (TOF) Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile and polar molecules like bile acids, as it typically produces intact molecular ions (e.g., [M-H]⁻ in negative ion mode). researchgate.net When coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) instrument, ESI-TOF-MS provides highly accurate mass measurements, which can aid in the confirmation of the elemental composition of an analyte. sciex.commdpi.com

The high mass accuracy and resolution of TOF-MS are particularly valuable for distinguishing between isobaric and isomeric bile acids, which may have the same nominal mass but different exact masses or require chromatographic separation for differentiation. sciex.com Research has demonstrated the utility of high-resolution mass spectrometry in generating a full product ion spectrum for targeted bile acids, which, when extracted with a narrow mass-to-charge window, can significantly reduce chemical interference and improve the signal-to-noise ratio. sciex.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Bile Acid Analysis

GC-MS combines the excellent separation power of gas chromatography with the sensitive and specific detection of mass spectrometry. For the analysis of 5beta-Cholanic acid-3beta,12alpha-diol, the compound is first derivatized as described in section 5.1.2. The resulting volatile derivatives are then separated by GC and introduced into the mass spectrometer.

Electron ionization (EI) is a common ionization technique used in GC-MS. EI is a hard ionization method that causes extensive fragmentation of the analyte molecules. The resulting fragmentation pattern, or mass spectrum, is highly reproducible and serves as a molecular fingerprint that can be used for identification by comparison to spectral libraries. The fragmentation of the trimethylsilyl ether derivatives of bile acid methyl esters provides characteristic ions that are useful for structural elucidation. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of complex molecules, including the differentiation of bile acid isomers. In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of 5beta-Cholanic acid-3beta,12alpha-diol) is selected in the first stage of the mass spectrometer, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage. wikipedia.org

The fragmentation patterns obtained from MS/MS experiments provide detailed structural information. For example, studies on the fragmentation of isomeric 5β-cholanic acid hydroxyl derivatives in negative ion mode have shown that the position of the hydroxyl groups influences the fragmentation pathways. While the 3α,7α-dihydroxy isomer exhibits no further fragmentation after dehydration, the 3α,12α-dihydroxy isomer is prone to losing the carboxyl group in the form of a CO₂ molecule. sciex.com This type of detailed fragmentation analysis is crucial for the unambiguous identification of 5beta-Cholanic acid-3beta,12alpha-diol and for distinguishing it from its isomers. sciex.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of bile acids like 5β-Cholanic acid-3β,12α-diol. These techniques provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis of Bile Acid Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of bile acid derivatives. It provides precise information about the carbon skeleton and the stereochemistry of substituents, which is critical for distinguishing between closely related isomers. nih.gov The complete characterization of bile acids in aqueous media using ¹H and ¹³C NMR is fundamental for studying their role in biological systems. nih.gov

The analysis of 5β-Cholanic acid-3β,12α-diol, the 3β-hydroxy epimer of deoxycholic acid, relies on interpreting its ¹H and ¹³C NMR spectra. nih.govebi.ac.uk While specific spectra for this exact epimer are not always published in isolation, extensive data exists for its close analogue, deoxycholic acid (3α,12α-dihydroxy-5β-cholanic acid), and other related bile acids. mdpi.comnih.gov The key to differentiating the 3β-epimer from the 3α-epimer lies in the chemical shift and multiplicity of the proton at the C-3 position. In the 3β-hydroxy configuration, the proton (H-3) is in an axial position, leading to a different coupling pattern and chemical shift compared to the equatorial proton in the 3α-hydroxy configuration. mdpi.com

Assignments of ¹H and ¹³C signals are typically achieved using a combination of one-dimensional and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Deoxycholic Acid (3α,12α-dihydroxy-5β-cholanic acid) as a Reference for Bile Acid Structural Analysis (Note: Data is for the closely related 3α epimer, deoxycholic acid. The primary difference for the 3β epimer would be observed in the shifts for C-3 and its attached proton.)

| Atom | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

| C-3 | ~71.7 | ~3.6 (m) |

| C-12 | ~73.1 | ~4.0 (br s) |

| C-18 (CH₃) | ~12.6 | ~0.68 (s) |

| C-19 (CH₃) | ~23.1 | ~0.91 (s) |

| C-21 (CH₃) | ~17.4 | ~0.92 (d) |

| C-24 (C=O) | ~179.0 | - |

Data compiled from typical values reported for bile acids in the literature. nih.govnih.govchemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. For 5β-Cholanic acid-3β,12α-diol, IR spectroscopy confirms the presence of its key structural features: hydroxyl (-OH) groups and a carboxylic acid (-COOH) group.

The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. orgchemboulder.com A very broad absorption band is typically observed in the 3300-2500 cm⁻¹ region, which corresponds to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. orgchemboulder.com Superimposed on this broad band are the sharper C-H stretching absorptions of the steroid nucleus. orgchemboulder.com

The carbonyl (C=O) stretch of the carboxylic acid group provides an intense, sharp peak in the range of 1760-1690 cm⁻¹. orgchemboulder.compressbooks.pub The presence of two hydroxyl groups at the C-3 and C-12 positions is also evident in the IR spectrum, contributing to the broad O-H stretching band. pressbooks.pub The C-O stretching vibrations for the alcohols and the carboxylic acid appear in the 1320-1210 cm⁻¹ region. orgchemboulder.com

Table 2: Characteristic Infrared (IR) Absorption Bands for 5β-Cholanic acid-3β,12α-diol

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid & Alcohol (-OH) | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Steroid Nucleus (C-H) | C-H Stretch | 3000 - 2850 | Medium to Strong |

| Carboxylic Acid (C=O) | C=O Stretch | 1760 - 1690 | Strong, Sharp |

| Carboxylic Acid & Alcohols (C-O) | C-O Stretch | 1320 - 1210 | Medium |

| Carboxylic Acid (-OH) | O-H Bend | 1440 - 1395 | Medium, Broad |

Data based on general principles of IR spectroscopy for carboxylic acids and alcohols. orgchemboulder.compressbooks.publibretexts.org

Quantitative Analytical Method Development and Validation for Research Studies

For quantitative research, highly sensitive and specific methods are required to measure the concentration of individual bile acids like 5β-Cholanic acid-3β,12α-diol in complex biological matrices such as serum, plasma, and tissues. nih.govingentaconnect.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bile acid analysis due to its exceptional resolution, sensitivity, and specificity. nih.govmdpi.com

The development of a quantitative LC-MS/MS method involves several critical steps. Sample preparation typically includes protein precipitation followed by solid-phase extraction (SPE) to isolate the bile acids from the matrix. Chromatographic separation is optimized to resolve the target analyte from its numerous, structurally similar isomers. mdpi.com Reversed-phase liquid chromatography is commonly employed for this purpose. unl.edu Detection is achieved using a tandem mass spectrometer, often operating in negative ion mode with multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. nih.gov

Method validation is performed to ensure the reliability of the analytical data. mdpi.com Key validation parameters include linearity, accuracy, precision (both intra- and inter-assay), recovery, and the lower limit of quantification (LLOQ). nih.govacs.org These validation studies confirm that the method is suitable for its intended purpose in research. nih.govmdpi.com

Table 3: Typical Validation Parameters for a Quantitative LC-MS/MS Method for Bile Acid Analysis

| Validation Parameter | Typical Acceptance Criteria | Research Findings |

| Linearity (r²) | > 0.99 | Methods consistently show high regression coefficients over a wide concentration range. nih.govnih.gov |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | LLOQs are typically in the low nanomolar range (e.g., 0.25–10 nM or 5 ng/mL). mdpi.comacs.org |

| Accuracy | 85-115% of nominal concentration | Reported accuracies are generally within the 85-115% range. nih.govacs.org |

| Precision (CV%) | < 15% | Both intra- and inter-assay imprecision is typically below 10-15%. nih.govnih.gov |

| Recovery | Consistent and reproducible | Mean recoveries often range from 88% to 110%. nih.govacs.org |

Data compiled from various validated LC-MS/MS methods for bile acid quantification. nih.govmdpi.comnih.govacs.org

Biological Significance and Molecular Mechanisms of 5beta Cholanic Acid 3beta,12alpha Diol

Role in Lipid Homeostasis and Sterol Metabolism in Animal Models

Bile acids are central regulators of lipid and sterol metabolism, acting as both digestive surfactants and signaling molecules. nih.gov The metabolic effects of 5beta-Cholanic acid-3beta,12alpha-diol are understood within this broader context, informed by studies on closely related dihydroxy bile acids.

A primary function of bile acids is the emulsification of dietary fats in the small intestine, a process essential for their digestion and absorption. nih.govresearchgate.net Bile acids aggregate to form micelles that solubilize lipids and fat-soluble vitamins, facilitating their transport to the intestinal epithelium. nih.gov The efficiency of this process is dependent on the specific chemical structure of the bile acid.

Studies involving the administration of different dihydroxy bile acids to human volunteers have shown that changes in the bile acid pool composition can alter fat absorption. For instance, administration of deoxycholic acid (the 3α epimer of the subject compound) led to a significant decrease in cholesterol absorption. researchgate.net 5beta-Cholanic acid-3beta,12alpha-diol has been noted to have reduced detergent activity compared to deoxycholic acid. nih.gov This suggests that its capacity to form micelles and facilitate lipid absorption may differ, although direct experimental studies on its specific influence on dietary fat and cholesterol absorption in animal models are not extensively documented.

The synthesis of bile acids from cholesterol in the liver represents the principal pathway for cholesterol catabolism and elimination from the body. nih.govuni.lu This process is tightly regulated by a negative feedback mechanism mediated by the farnesoid X receptor (FXR). scbt.com When bile acids return to the liver via the enterohepatic circulation, they activate FXR, which in turn represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the primary bile acid synthesis pathway. nih.govscbt.com

As a secondary bile acid, 5beta-Cholanic acid-3beta,12alpha-diol contributes to the total bile acid pool that exerts this feedback control. Experimental systems have shown that supplementation with deoxycholic acid can lead to a compensatory increase in the fractional synthetic rate of cholesterol and upregulation of HMG-CoA reductase and LDL receptor mRNA levels, likely in response to reduced cholesterol absorption. wikipedia.org This highlights the integral role of dihydroxy secondary bile acids in the homeostatic regulation of cholesterol metabolism.

Interactions with Bile Acid Receptors and Signaling Pathways in Experimental Systems

5beta-Cholanic acid-3beta,12alpha-diol, like other bile acids, functions as a signaling molecule by binding to and modulating the activity of specific receptors, including both cell-surface G protein-coupled receptors and nuclear receptors. elsevierpure.com

GPBAR1 (also known as TGR5) is a cell membrane-bound G protein-coupled receptor that is activated by various bile acids, particularly secondary bile acids. elsevierpure.comoup.com TGR5 activation is linked to diverse physiological effects, including the regulation of energy homeostasis, glucose metabolism, and inflammatory responses. nih.govnih.gov Upon activation, TGR5 stimulates intracellular cAMP production, which can trigger downstream signaling cascades. nih.gov

The structural characteristics of a bile acid, including the stereochemistry of the steroid ring system, influence its affinity for TGR5. Studies on related bile alcohols have demonstrated that compounds with a 5β-ring juncture, a feature of 5beta-Cholanic acid-3beta,12alpha-diol, exhibit higher TGR5 agonist activity than their 5α-counterparts. mdpi.com While direct studies quantifying the specific binding affinity and agonist efficacy of 5beta-Cholanic acid-3beta,12alpha-diol at TGR5 are limited, its identity as a 5β-configured secondary bile acid suggests it is a natural ligand for this receptor. TGR5 activation in immune cells like macrophages has been shown to suppress inflammatory responses, indicating a potential immunomodulatory role for its ligands. nih.gov

In addition to membrane receptors, bile acids regulate gene expression by binding to nuclear receptors that act as ligand-activated transcription factors.

Farnesoid X Receptor (FXR): FXR is a primary nuclear receptor for bile acids. Derivatives of 5beta-cholanic acid are known to be FXR activators. FXR activation plays a central role in the feedback inhibition of bile acid synthesis and regulates genes involved in lipid and glucose metabolism. scbt.com Upon binding a bile acid ligand, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA response elements in the promoter regions of target genes, modulating their transcription.

Pregnane X Receptor (PXR): PXR functions as a broad-spectrum sensor for xenobiotics and endobiotics, including toxic bile acids. A variety of secondary bile acids, such as lithocholic acid (LCA) and deoxycholic acid, are known PXR agonists. nih.govuni.lu Activation of PXR induces the expression of detoxification enzymes and transporters, which helps to mitigate the harmful effects of toxic bile acids. nih.gov While the specific interaction between 5beta-Cholanic acid-3beta,12alpha-diol and PXR has not been extensively characterized, its structural similarity to other PXR-activating bile acids suggests it may also function as a ligand.

Vitamin D Receptor (VDR): The VDR is another nuclear receptor that can be activated by a secondary bile acid, specifically lithocholic acid (LCA). nih.gov This interaction is important for regulating gut immunity and detoxification pathways. Currently, the literature primarily identifies LCA as the key bile acid ligand for VDR, and there is a lack of evidence characterizing a direct interaction between VDR and 5beta-Cholanic acid-3beta,12alpha-diol.

Table 1: Summary of Receptor Interactions

| Receptor | Receptor Type | Known Bile Acid Ligands | Implied Role of 5beta-Cholanic acid-3beta,12alpha-diol |

|---|---|---|---|

| GPBAR1 (TGR5) | G Protein-Coupled | Secondary bile acids (e.g., LCA, DCA) elsevierpure.comoup.com | Putative agonist, based on its 5β-steroid structure known to favor TGR5 binding. mdpi.com |

| FXR | Nuclear Receptor | Primary and secondary bile acids (e.g., CDCA, DCA) scbt.com | Likely agonist, as 5β-cholanic acid derivatives are known to activate FXR. |

| PXR | Nuclear Receptor | Secondary bile acids (e.g., LCA, DCA) nih.govuni.lu | Putative agonist, due to structural similarity to known PXR ligands. |

| VDR | Nuclear Receptor | Lithocholic acid (LCA) | Interaction not characterized; VDR activation is primarily linked to LCA. |

Transport Mechanisms of 5beta-Cholanic acid-3beta,12alpha-diol in Biological Systems

The physiological functions of 5beta-Cholanic acid-3beta,12alpha-diol are dependent on its transport and circulation throughout the enterohepatic system. This circulation involves a suite of specialized transport proteins located on the membranes of hepatocytes and intestinal epithelial cells.

Key transporters facilitate the movement of bile acids:

Hepatic Uptake: The Na+-taurocholate cotransporting polypeptide (NTCP) and various Organic Anion Transporting Polypeptides (OATPs) mediate the uptake of bile acids from portal blood into hepatocytes.

Biliary Excretion: The Bile Salt Export Pump (BSEP) actively transports bile acids from hepatocytes into the bile canaliculi.

Intestinal Reabsorption: In the terminal ileum, the Apical Sodium-dependent Bile Acid Transporter (ASBT) is responsible for the efficient reabsorption of bile acids from the intestinal lumen into enterocytes, allowing them to return to the liver.

The affinity of these transporters for a given bile acid is highly dependent on the molecule's structure, including the number and stereochemical orientation of its hydroxyl groups. Studies on bile acid analogs have shown that dihydroxy bile acids are typically well-recognized substrates for these transport systems. For example, lagodeoxycholic acid, the 12β-epimer of deoxycholic acid, is efficiently transported by the liver. As the 3β-epimer of deoxycholic acid, 5beta-Cholanic acid-3beta,12alpha-diol is expected to utilize these same transport pathways to participate in enterohepatic circulation, although its specific transport kinetics and affinities for each protein require further direct investigation.

Table 2: Key Protein Transporters in Bile Acid Enterohepatic Circulation

| Transporter | Location | Function |

|---|---|---|

| NTCP (SLC10A1) | Basolateral membrane of hepatocytes | Sodium-dependent uptake of conjugated bile acids from blood. |

| OATPs (SLCO family) | Basolateral membrane of hepatocytes | Sodium-independent uptake of bile acids and other organic anions. |

| BSEP (ABCB11) | Canalicular membrane of hepatocytes | ATP-dependent export of bile acids into bile. |

| ASBT (SLC10A2) | Apical membrane of ileal enterocytes | Sodium-dependent reabsorption of bile acids from the intestine. |

Enterohepatic Circulation in Animal Physiology

The enterohepatic circulation is a crucial physiological process for the conservation of the body's bile acid pool. This recycling mechanism involves the secretion of bile acids from the liver into the small intestine, followed by their reabsorption and return to the liver via the portal circulation. While the majority of primary bile acids are reabsorbed, a fraction escapes into the colon where they undergo transformation by the gut microbiota into secondary bile acids. 5beta-Cholanic acid-3beta,12alpha-diol is a secondary bile acid, and its circulation is intrinsically linked to this microbial activity.

In animal models, the general pathway for secondary bile acids like deoxycholic acid (DCA), a stereoisomer of 5beta-Cholanic acid-3beta,12alpha-diol, has been delineated. After their formation in the colon, a portion of these less water-soluble secondary bile acids are absorbed from the colon and return to the liver through the portal vein. nih.gov In the liver, they are taken up by hepatocytes, where they can be reconjugated with amino acids such as taurine or glycine before being re-secreted into the bile. This process allows for the maintenance of a diverse bile acid pool, which is critical for regulating various metabolic pathways. The efficiency of the enterohepatic circulation ensures that approximately 95% of the bile acids secreted into the intestine are reabsorbed daily. nih.gov The continuous circulation of secondary bile acids like 5beta-Cholanic acid-3beta,12alpha-diol allows them to act as signaling molecules throughout the enterohepatic system and beyond.

Role of Specific Transporters (e.g., SLC10A2) in Research Models

The reabsorption of bile acids from the intestine is a transporter-mediated process. The apical sodium-dependent bile acid transporter (ASBT), encoded by the SLC10A2 gene, is the primary transporter responsible for the active uptake of conjugated bile acids from the distal ileum. nih.gov Research in various models has established the critical role of SLC10A2 in maintaining the enterohepatic circulation.

| Transporter | Gene | Location | Function in Bile Acid Circulation |

| Apical Sodium-Dependent Bile Acid Transporter (ASBT) | SLC10A2 | Apical membrane of enterocytes in the terminal ileum | Primary mechanism for the active reabsorption of bile acids from the intestine into the portal circulation. |

Modulation of Microbiome Composition and Function in Experimental Models

Impact of 5beta-Cholanic acid-3beta,12alpha-diol on Microbial Growth

It is plausible that 5beta-Cholanic acid-3beta,12alpha-diol exerts similar selective pressures on gut bacteria. The orientation of the hydroxyl groups on the steroid nucleus can affect the detergent properties of the bile acid, which in turn could alter its antimicrobial potency. Therefore, the presence of 5beta-Cholanic acid-3beta,12alpha-diol in the gut lumen could favor the growth of bile acid-resistant bacteria, while inhibiting more sensitive species. A recent study found that DCA supplementation led to significant changes in the gut microbiota composition, which was crucial for its protective effects against chronic liver injury in an animal model. nih.gov This highlights the potential for individual secondary bile acids to modulate the microbiome.

Reciprocal Effects of Microbiota on Bile Acid Pool Composition

The gut microbiota plays a profound and reciprocal role in shaping the composition of the bile acid pool. One of the key transformations carried out by intestinal bacteria is the epimerization of hydroxyl groups on the steroid nucleus of bile acids. nih.gov This process is responsible for the formation of 5beta-Cholanic acid-3beta,12alpha-diol.

The precursor for 5beta-Cholanic acid-3beta,12alpha-diol is likely deoxycholic acid (3alpha,12alpha-dihydroxy-5beta-cholanic acid), a major secondary bile acid formed from the primary bile acid, cholic acid, through microbial 7α-dehydroxylation. Certain gut bacteria possess enzymes called hydroxysteroid dehydrogenases (HSDHs) that can catalyze the oxidation of a 3α-hydroxyl group to a 3-keto intermediate, followed by the reduction of this intermediate to a 3β-hydroxyl group, resulting in the formation of the 3β-epimer. mdpi.com This epimerization significantly increases the diversity of the secondary bile acid pool.

Several bacterial genera have been identified to harbor HSDHs capable of these transformations. For example, species within Clostridium and Ruminococcus have been shown to possess both 3α- and 3β-HSDH activities. mdpi.comresearchgate.net The presence and activity of these bacteria in the gut are therefore critical determinants of the levels of 5beta-Cholanic acid-3beta,12alpha-diol and other epimeric bile acids. This biotransformation is a clear example of how the gut microbiota actively modifies host-derived molecules, thereby influencing the physiological and signaling properties of the bile acid pool.

| Microbial Transformation | Enzymes | Precursor Bile Acid | Product Bile Acid | Bacterial Genera Involved (Examples) |

| 7α-dehydroxylation | Bile acid inducible (bai) enzymes | Cholic Acid | Deoxycholic Acid | Clostridium, Eubacterium |

| Epimerization (3α to 3β) | Hydroxysteroid dehydrogenases (HSDHs) | Deoxycholic Acid | 5beta-Cholanic acid-3beta,12alpha-diol | Clostridium, Ruminococcus |

| Deconjugation | Bile salt hydrolases (BSHs) | Conjugated primary bile acids | Unconjugated primary bile acids | Bacteroides, Lactobacillus, Bifidobacterium |

Applications in Biochemical and Biomedical Research

Use as a Research Chemical and Biochemical Tool

As a research chemical, 5β-Cholanic acid-3β,12α-diol provides a specific stereoisomer for studying the intricate pathways of bile acid metabolism and the function of related enzymes and receptors.

In the quantitative analysis of complex biological mixtures, such as serum or bile, internal standards are crucial for achieving accuracy and reproducibility. An ideal internal standard is a compound that is chemically similar to the analyte but distinguishable by the analytical method, typically mass spectrometry. It is added in a known quantity to samples before processing to correct for analyte loss during sample preparation and for variations in instrument response.

Bile acid analogs, such as stereoisomers of naturally occurring bile acids, are excellent candidates for use as internal standards. Their structural similarity ensures that they co-elute closely with the target analytes during chromatography and exhibit similar extraction efficiencies and ionization responses in mass spectrometry. While specific documentation on the routine use of 5β-Cholanic acid-3β,12α-diol as a commercial internal standard is not prevalent, its properties make it a theoretically sound choice. For instance, conjugated forms of related bile acids, like glyco-7α,12α-dihydroxy-5β-cholanic acid and tauro-7α,12α-dihydroxy-5β-cholanic acid, have been successfully employed as internal standards in the high-pressure liquid chromatography (HPLC) and gas-liquid chromatography (GLC) analysis of conjugated bile acids, respectively doi.orgabdominalkey.com. The principle relies on the standard undergoing the same procedural steps as the target bile acids, thereby accounting for variations in the hydrolysis and extraction rates abdominalkey.com.

The metabolism of bile acids is governed by a host of specific enzymes that catalyze hydroxylation, dehydrogenation, and conjugation reactions. In vitro enzymatic assays are fundamental to characterizing these enzymes, understanding their kinetics, and identifying potential inhibitors or activators. 5β-Cholanic acid-3β,12α-diol can serve as a specific substrate to probe the activity and stereoselectivity of various hydroxysteroid dehydrogenases (HSDs).

For example, studies on enzymes from intestinal bacteria, such as Ruminococcus sp., have identified 3β-HSDs and 7β-HSDs that are critical for modifying bile acids nih.gov. These enzymes can reduce oxo-bile acids to their corresponding hydroxy forms. By using a substrate with a 3β-hydroxyl group like 5β-Cholanic acid-3β,12α-diol, researchers can study the reverse reaction—oxidation—or investigate the substrate specificity of other enzymes in the metabolic cascade. The enzymes involved in the primary synthesis of the 5β-cholanic acid backbone, such as Δ4-3-oxosteroid 5β-reductase (AKR1D1), are also key subjects of in vitro studies to understand their role in health and disease google.comorpha.net.

| Enzyme Class | Function in Bile Acid Metabolism | Potential Use of 5β-Cholanic acid-3β,12α-diol |

| Hydroxysteroid Dehydrogenases (HSDs) | Catalyze the oxidation and reduction of hydroxyl and keto groups at various positions on the steroid nucleus. | As a substrate to test the activity and stereospecificity of 3β-HSDs. |

| Cytochrome P450 Enzymes (e.g., CYP8B1) | Catalyze hydroxylation reactions, such as the 12α-hydroxylation that forms cholic acid precursors. | To study potential inhibitory or regulatory effects on other hydroxylation steps. |

| Bile acid-CoA:amino acid N-acyltransferase (BAAT) | Catalyzes the conjugation of bile acids to glycine or taurine. | As a substrate to assess the efficiency of conjugation of a 3β-epimer compared to 3α-epimers. |

Investigation of Bile Acid Metabolism Disorders in Animal Models

Animal models, particularly genetically modified mice, are indispensable tools for studying human diseases, including inborn errors of bile acid metabolism nih.govresearchgate.net. These models allow for the controlled investigation of disease pathology and the testing of potential therapies.

Inborn errors of bile acid synthesis (BAS) are a group of genetic disorders caused by deficiencies in the enzymes required to produce primary bile acids from cholesterol abdominalkey.comorpha.net. These defects disrupt the normal enterohepatic circulation, leading to the accumulation of toxic, atypical bile acid intermediates and a failure to produce the mature bile acids needed for fat absorption and bile flow orpha.net.

Animal models with specific gene knockouts are used to replicate these human disorders. For instance, a defect in the Δ4-3-oxosteroid 5β-reductase enzyme leads to an inability to convert the Δ4-3-oxo intermediate into the 5β-steroid nucleus characteristic of primary bile acids. This results in severe cholestatic liver disease abdominalkey.com. The administration or detection of specific bile acid intermediates, including various dihydroxy-5β-cholanic acids, in these animal models helps researchers to pinpoint the exact enzymatic step that is blocked and to study the downstream pathophysiological consequences nih.gov. A well-studied example is the Cyp8b1 knockout mouse, which lacks the sterol 12α-hydroxylase enzyme and is therefore incapable of synthesizing cholic acid researchgate.net. This model has been instrumental in demonstrating the specific role of cholic acid and its metabolites in the negative feedback regulation of bile acid synthesis via the farnesoid X receptor (FXR) researchgate.net.

The development of sophisticated animal models has been crucial for advancing the understanding of bile acid metabolism nih.gov. While mice are commonly used, there are significant species differences in bile acid composition; for example, mice synthesize muricholic acids, which are not present in humans nih.govnih.gov. This has led to the creation of "humanized" mouse models, where murine genes are replaced with their human counterparts to better mimic human physiology and disease researchgate.net. These models are essential for studying the function of specific enzymes and transporters in a more clinically relevant context researchgate.net. Research using these models provides a platform to explore the complex interplay between bile acid synthesis, transport, and signaling in liver and intestinal diseases nih.govnih.gov.

Structural Basis for Ligand-Receptor Interactions in Vitro

Bile acids are not only digestive surfactants but also potent signaling molecules that activate nuclear and cell surface receptors to regulate metabolism nih.gov. The precise three-dimensional structure of a bile acid dictates its ability to bind and activate these receptors. In vitro assays are used to dissect these structure-activity relationships (SAR).

The two primary bile acid receptors are the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G protein-coupled receptor TGR5 nih.govnih.gov.

Farnesoid X Receptor (FXR): FXR is considered the master regulator of bile acid homeostasis nih.gov. The most potent endogenous FXR agonist is chenodeoxycholic acid (CDCA), which features a 3α,7α-dihydroxy configuration. The stereochemistry of the hydroxyl groups is critical for receptor activation. Studies have shown that epimers of deoxycholic acid (3α,12α-dihydroxy) with a 3β- or 12β-hydroxyl group exhibit significantly decreased FXR activation researchgate.net. This suggests that the 3β-hydroxyl group of 5β-Cholanic acid-3β,12α-diol likely hinders its ability to bind effectively to the FXR ligand-binding domain, making it a very weak agonist compared to its 3α counterpart, deoxycholic acid researchgate.net.